6-bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
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Properties
Molecular Formula |
C13H7BrN2O3S |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
6-bromo-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C13H7BrN2O3S/c14-8-1-2-10-7(5-8)6-9(12(18)19-10)11(17)16-13-15-3-4-20-13/h1-6H,(H,15,16,17) |
InChI Key |
VPUKXWHHQMPPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Biological Activity
6-bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.
Synthesis
The compound is synthesized through a multicomponent reaction involving 6-bromocoumarin derivatives and thiazole moieties. The synthesis process typically employs Hantzsch thiazole synthesis, which allows for the formation of various thiazole derivatives attached to the chromene framework. The reaction conditions often involve refluxing in solvents such as ethanol or triethylamine, yielding good to excellent product yields .
Structural Characterization
The structural elucidation of this compound is achieved through techniques such as NMR spectroscopy and X-ray crystallography. The crystal structure reveals that the benzothiazole and chromene ring systems are nearly coplanar, with significant π-stacking interactions contributing to the stability of the molecular structure .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. In vitro evaluations have shown that these compounds exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
- Compounds demonstrate strong bactericidal activity with low hemolytic toxicity (hemolysis % ranging from 3.23 to 15.22%) compared to standard antibiotics like Ciprofloxacin .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Hemolytic Activity (%) |
|---|---|---|---|
| 6-Bromo Derivative A | 0.22 | <0.5 | 3.23 |
| 6-Bromo Derivative B | 0.25 | <0.5 | 15.22 |
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly its effects on various cancer cell lines:
- In vitro studies indicate that derivatives exhibit potent antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer).
- The compound's mechanism involves inhibition of cyclin-dependent kinases (CDK), specifically CDK2 and CDK4, with IC50 values reported at nanomolar concentrations (e.g., IC50 for CDK4 was found to be approximately 4.2 nmol/L) .
| Cell Line | IC50 (nmol/L) | Selectivity |
|---|---|---|
| HeLa | 34 | High |
| HCT116 | 9.2 | High |
Case Studies
- Study on Antimicrobial Efficacy : A series of thiazole-bearing chromene derivatives were tested for their antimicrobial properties against a panel of pathogens, revealing a promising profile for future drug development.
- Anticancer Mechanism Exploration : Research focused on the interaction between the compound and CDK proteins demonstrated significant binding affinities attributed to hydrophobic interactions and hydrogen bonding, suggesting a viable pathway for therapeutic application in cancer treatment.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 318.17 g/mol. It features a chromene backbone with a bromine atom at the 6-position and a thiazole moiety that enhances its biological activity. The presence of the carboxamide group contributes to its solubility and reactivity.
Biological Activities
Research indicates that 6-bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exhibits several pharmacological properties:
1. Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
- Case Study : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 45.0 ± 2.5 | Induction of apoptosis |
| 6-Bromo-2H-Chromene-3-Carboxylic Acid | HeLa | 35.0 ± 1.8 | Cell cycle arrest |
2. Anti-inflammatory Activity
- Mechanism of Action : The compound inhibits key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.
- Case Study : Studies have shown that at a concentration of 100 µM, the compound exhibited a COX inhibition rate of 78%, suggesting significant anti-inflammatory potential.
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| This compound | 78% at 100 µM | Internal Study |
3. Antimicrobial Activity
- Mechanism of Action : Preliminary studies indicate that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Study : The compound demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
| Compound Name | Bacterial Strain Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the chromene structure followed by bromination and thiazole incorporation. Related compounds have been synthesized to explore structure-activity relationships further.
Chemical Reactions Analysis
Condensation Reactions with Hydrazonoyl Halides
This compound participates in Hantzsch thiazole synthesis when reacted with hydrazonoyl halides (e.g., 9f–n ), forming substituted thiazole derivatives (23a–i ) under reflux in ethanol. Key features include:
-
Reagents : Hydrazonoyl chlorides (e.g., 9f–n )
-
Conditions : Ethanol, triethylamine, reflux (6–8 hours)
-
Products : Thiazoles with coumarin-thiazole scaffolds (e.g., 23g ) showing antitumor activity (IC<sub>50</sub> = 3.50 ± 0.23 µM against HEPG2-1 liver carcinoma cells) .
Mechanistic studies suggest initial formation of a thiohydrazonate intermediate, followed by cyclization or 1,3-dipolar cycloaddition with nitrilimines .
Cycloaddition and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Pyrazolo[1,5-a]pyrimidines
Reaction with 3-amino-1,2,4-triazole (4a ) in acetic acid yields pyrazolo[1,5-a]pyrimidine derivatives (8a ). These compounds demonstrate structural diversity via:
-
Key Functional Groups : Bromine at C6 and thiazole at C3 enhance electronic interactions.
-
Analytical Confirmation : <sup>1</sup>H-NMR (δ = 7.13–8.54 ppm for aromatic protons), IR (C=O stretch at 1,725 cm<sup>−1</sup>) .
1,3,4-Thiadiazoles
Interaction with hydrazonoyl chlorides produces 1,3,4-thiadiazole derivatives (18a–h ) via intramolecular cyclization. For example:
-
Reaction Pathway : Thiohydrazonate → cyclization → methyl mercaptan elimination .
-
Notable Compound : 18a shows antitumor activity (IC<sub>50</sub> = 4.90 ± 0.69 µM) .
Biological Activity of Derivatives
Derivatives exhibit significant pharmacological potential:
Reaction Optimization and Analytical Methods
Comparative Reactivity with Analogues
Replacing bromine with chlorine (as in 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide) alters electronic properties but retains similar reactivity patterns in condensation and cycloaddition reactions.
This compound’s versatility in generating bioactive heterocycles underscores its value in medicinal chemistry. Further studies should explore its potential in targeted drug design and mechanism-of-action profiling.
Q & A
Q. Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R-factor | 0.047 |
| Dihedral angle | 10.75° (thiazole-chromene) |
| H-bond length | 2.89 Å (N–H⋯O) |
What analytical techniques are most effective for characterizing hydrogen-bonding interactions in this compound?
Basic Research Question
FT-IR identifies key functional groups (e.g., amide N–H stretch at ~3300 cm⁻¹, C=O at 1680 cm⁻¹). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O⋯H, Br⋯H contacts), with 2D fingerprint plots revealing dominant H-bond contributions (~30% of surface area) . Solid-state NMR (¹³C CP/MAS) distinguishes crystallographic environments, such as carbonyl carbons at ~165 ppm .
How do substituents on the thiazole ring affect biological activity, and what SAR trends are observed?
Advanced Research Question
Substituent effects are studied via comparative assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines). Electron-withdrawing groups (e.g., Br, Cl) at the thiazole 5-position enhance activity by increasing electrophilicity and membrane permeability. For example:
- 6-Bromo derivative : MIC = 8 µg/mL (vs. S. aureus), IC₅₀ = 12 µM (HeLa cells) .
- Unsubstituted thiazole : MIC = 32 µg/mL, IC₅₀ = 45 µM .
Docking studies (AutoDock Vina) suggest the bromine atom enhances binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .
What computational methods predict the compound’s pharmacokinetic properties and toxicity?
Advanced Research Question
ADMET predictions using SwissADME or pkCSM estimate:
- Lipophilicity (LogP) : 3.1 (optimal range: 2–5)
- BBB permeability : Low (logBB = −1.2)
- Hepatotoxicity : Low (ToxTree class 4)
Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers, showing >90% membrane penetration in 50 ns .
How can conflicting crystallographic data on solvent inclusion be resolved?
Advanced Research Question
Disordered solvent molecules (e.g., CHCl₃ in ) require high-resolution data (d-spacing < 0.8 Å) and SQUEEZE (PLATON) to model electron density voids . Contrast solvent-free and solvated polymorphs via DSC (melting point shifts >5°C) and PXRD (peak splitting at 2θ = 10–15°) .
What strategies mitigate decomposition during long-term storage?
Basic Research Question
Decomposition pathways (hydrolysis, oxidation) are minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
